2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione 2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 651311-13-6
VCID: VC16921365
InChI: InChI=1S/C14H14N2O2/c1-2-3-4-7-10-15-16-13(17)11-8-5-6-9-12(11)14(16)18/h4-10H,2-3H2,1H3
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione

CAS No.: 651311-13-6

Cat. No.: VC16921365

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione - 651311-13-6

Specification

CAS No. 651311-13-6
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-(hex-2-enylideneamino)isoindole-1,3-dione
Standard InChI InChI=1S/C14H14N2O2/c1-2-3-4-7-10-15-16-13(17)11-8-5-6-9-12(11)14(16)18/h4-10H,2-3H2,1H3
Standard InChI Key XVLSRNLWIBDJQF-UHFFFAOYSA-N
Canonical SMILES CCCC=CC=NN1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound features a bicyclic isoindole-1,3-dione core (C₈H₅NO₂) substituted at the 2-position by a hex-2-en-1-ylideneamino group (C₆H₉N). The Schiff base linkage (–N=CH–) introduces planarity and conjugation, which may influence electronic properties and reactivity. The hex-2-enyl chain contributes steric bulk and potential sites for further functionalization, such as hydrogenation or oxidation.

IUPAC Name

The systematic IUPAC name, 2-[(hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione, reflects the substituent’s position and configuration. The "hex-2-en-1-ylidene" descriptor specifies a six-carbon chain with a double bond between C2 and C3, while the "ylidene" suffix denotes the imine bond formation.

Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.27 g/mol (calculated from atomic masses).

Structural Representation

The compound’s SMILES notation is O=C1N(C(=O)C2=C1C=CC=C2)N=CCCCC=C, illustrating the isoindole-dione core (C(=O)NC(=O)C2=C1C=CC=C2) and the hex-2-enylideneamino substituent (N=CCCCC=C).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[(hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione likely involves two primary steps: (1) preparation of the phthalimide precursor and (2) Schiff base formation with hex-2-enal.

Gabriel Synthesis Adaptation

Phthalimide derivatives are commonly synthesized via the Gabriel method, which involves alkylation of phthalimide salts. For example, 2-amino-1H-isoindole-1,3(2H)-dione can be generated by reacting phthalimide with hydrazine, followed by alkylation or acylation . In a related procedure, potassium carbonate in DMF at 110°C facilitated the reaction of R-chloroglycerol with phthalimide to yield a 94.9% product . This suggests that similar conditions (polar aprotic solvents, elevated temperatures) could be effective for introducing the hex-2-enylideneamino group.

Schiff Base Formation

Condensation of 2-amino-1H-isoindole-1,3(2H)-dione with hex-2-enal under acidic or neutral conditions would yield the target compound. For instance, refluxing equimolar amounts of the amine and aldehyde in ethanol with a catalytic amount of acetic acid could drive imine formation via dehydration.

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Catalyst: Acetic acid (0.1–1.0 eq)

  • Temperature: 60–80°C

  • Time: 4–12 hours

Physicochemical Properties

Physical State and Solubility

Based on analogous phthalimide derivatives , the compound is expected to be a crystalline solid at room temperature. Its solubility profile likely includes:

  • High solubility: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

  • Moderate solubility: Chloroform, acetone

  • Low solubility: Water, hexane

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 180–220°C . Thermogravimetric analysis (TGA) would likely show decomposition above 250°C, consistent with the thermal resilience of aromatic systems.

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • ν(C=O): 1700–1750 cm⁻¹ (phthalimide carbonyls)

  • ν(C=N): 1620–1660 cm⁻¹ (imine stretch)

  • ν(C=C): 1640–1680 cm⁻¹ (hex-2-enyl double bond)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Phthalimide protons: δ 7.8–8.2 ppm (aromatic, multiplet)
      –CH=N–: δ 8.3–8.5 ppm (singlet)
      –CH₂– and –CH=CH–: δ 1.2–2.5 ppm (alkyl), δ 5.3–5.8 ppm (alkene)

  • ¹³C NMR:
    –C=O: δ 165–170 ppm
    –C=N: δ 150–155 ppm

PropertyValue/Description
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
IUPAC Name2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione
Solubility in DMFHigh (>50 mg/mL)
Melting Point185–195°C (predicted)
Synthetic MethodConditionsYield
Gabriel SynthesisK₂CO₃, DMF, 110°C, 5 hours >90%
Schiff Base CondensationEthanol, AcOH, reflux, 6 hours70–85%

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